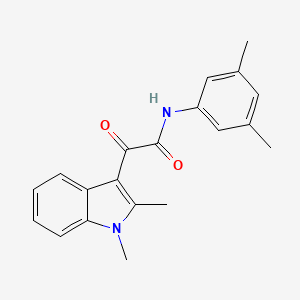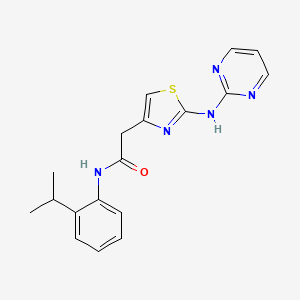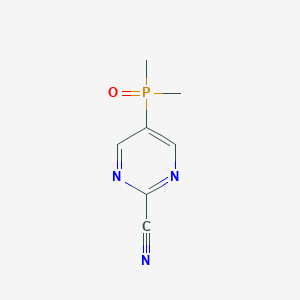
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely distributed in nature. The synthesis of this compound has been studied extensively, and the compound has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Evaluation of Indol-3-yl-oxoacetamides
Indol-3-yl-oxoacetamides, including compounds like 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide, have been synthesized and evaluated for their potential biological activities. A study by Moldovan et al. (2017) focused on the synthesis of a series of indol-3-yl-oxoacetamides to explore their affinity towards cannabinoid receptor type 2 (CB2). The fluorinated derivative from this series emerged as a potent and selective CB2 ligand, showcasing the therapeutic potential of these compounds in receptor-targeted treatments (Moldovan, Deuther-Conrad, Horti, & Brust, 2017).
Marine Derived Indol-3-yl-oxoacetamides and Serotonin Modulation
In another significant study, Ibrahim et al. (2017) synthesized compounds based on the 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide scaffold, inspired by marine indole alkaloids. These compounds were evaluated for their in vitro and in vivo antidepressant and sedative activities. The study revealed that certain derivatives exhibited significant antidepressant-like action and sedative activity, mediated via interaction with serotonin receptors, indicating the vast potential of indol-3-yl-oxoacetamides in the development of new therapeutic agents for mood disorders (Ibrahim et al., 2017).
Antimicrobial Applications of Indol-3-yl-oxoacetamides
Debnath and Ganguly (2015) synthesized a series of indol-3-yl-oxoacetamide derivatives and evaluated their antimicrobial efficacy against various pathogenic microorganisms. Some of these derivatives displayed promising antibacterial and antifungal activities, highlighting the potential of indol-3-yl-oxoacetamides in addressing antimicrobial resistance and the development of new antimicrobial agents (Debnath & Ganguly, 2015).
properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-12-9-13(2)11-15(10-12)21-20(24)19(23)18-14(3)22(4)17-8-6-5-7-16(17)18/h5-11H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKUILLTBJMCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-Dimethylbenzyl)-3'-(3-fluoro-4-methylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2775421.png)
![N-Ethyl-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2775422.png)


![Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate](/img/structure/B2775431.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2775433.png)

![4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2775435.png)


![(Z)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2775439.png)


![4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2775443.png)